[(4-Propoxynaphthyl)sulfonyl]indoline
Description
[(4-Propoxynaphthyl)sulfonyl]indoline is a synthetic compound featuring an indoline core substituted at the nitrogen atom with a sulfonyl group linked to a 4-propoxy-naphthyl moiety. This structure combines the planar aromaticity of naphthyl systems with the bicyclic indoline framework, which is often associated with biological activity due to its resemblance to natural alkaloids and heterocyclic pharmacophores. The propoxynaphthylsulfonyl group introduces steric bulk and electronic modulation, which may influence solubility, metabolic stability, and target binding compared to simpler substituents.
Properties
Molecular Formula |
C21H21NO3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(4-propoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C21H21NO3S/c1-2-15-25-20-11-12-21(18-9-5-4-8-17(18)20)26(23,24)22-14-13-16-7-3-6-10-19(16)22/h3-12H,2,13-15H2,1H3 |
InChI Key |
JMEQSQWUUXJEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Propoxynaphthyl)sulfonyl]indoline typically involves the reaction of 4-propoxynaphthalene with sulfonyl chloride, followed by cyclization to form the indoline ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for indole derivatives, including [(4-Propoxynaphthyl)sulfonyl]indoline, often utilize catalytic processes to enhance yield and efficiency. These methods may involve the use of metal catalysts and environmentally benign solvents to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
[(4-Propoxynaphthyl)sulfonyl]indoline undergoes various chemical reactions, including:
Electrophilic Substitution: The indoline ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones and reduced to form corresponding amines.
Common Reagents and Conditions
Halogenation: Typically involves reagents like bromine or chlorine in the presence of a catalyst.
Alkylation: Uses alkyl halides under basic conditions.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Utilizes reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include halogenated indolines, alkylated derivatives, sulfoxides, sulfones, and amines .
Scientific Research Applications
[(4-Propoxynaphthyl)sulfonyl]indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of [(4-Propoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological processes. The indoline ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Metabolic Comparison :
Spectroscopic Characteristics
The ¹³C NMR chemical shifts of indoline derivatives are highly sensitive to substituents. For example:
- Hydroxymethyl-indoline alkaloids : Show distinct shifts at C3 (δ 55–60 ppm) and C10 (δ 70–75 ppm) due to oxygen electronegativity .
- Sulfonyl-substituted indolines : The electron-withdrawing sulfonyl group in [(4-Propoxynaphthyl)sulfonyl]indoline would deshield adjacent carbons (e.g., C2 and C3), likely shifting signals downfield (δ 110–130 ppm) compared to oxygenated analogs .
Structural Influence :
| Substituent Type | Example Compound | C2 Shift (δ ppm) | C3 Shift (δ ppm) |
|---|---|---|---|
| Hydroxymethyl (O-linked) | Corynantheol derivatives | ~58 | ~72 |
| Sulfonyl (target) | [(4-Propoxynaphthyl)sulfonyl]indoline | Predicted: 115–125 | Predicted: 120–130 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
